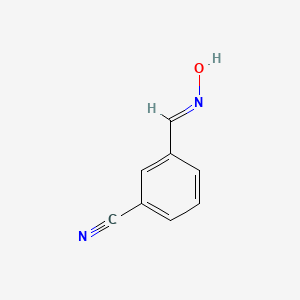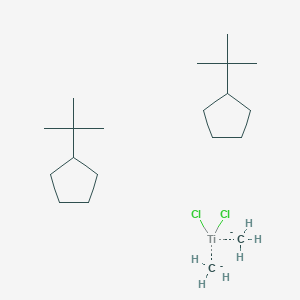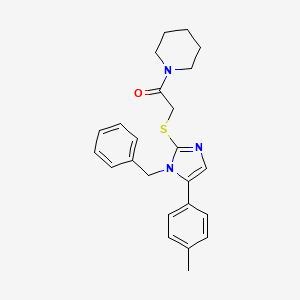![molecular formula C10H17NO B2424867 1-Azaspiro[3.7]undecan-2-one CAS No. 1335042-58-4](/img/structure/B2424867.png)
1-Azaspiro[3.7]undecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Marine Natural Products and Psammaplysins
Marine natural products, such as psammaplysins, which possess the unique 1,6-dioxa-2-azaspiro backbone, have been identified for their significant biological properties. These compounds, mainly derived from sponges, exhibit a range of pharmacological activities including antimalarial, antifouling, and antioxidant effects, highlighting their potential as novel drug candidates (Youssef & Shaala, 2022).
Synthesis and Anticonvulsant Properties
Derivatives of 1-Azaspiro[3.7]undecan-2-one have been synthesized and tested for anticonvulsant activity, revealing that some compounds were effective in animal models of epilepsy. This suggests their potential application in the development of new treatments for epilepsy and related neurological conditions (Kamiński, Wiklik, & Obniska, 2014).
Intramolecular Coupling and δ-Lactam Formation
Research into the synthesis techniques for δ-lactam derivatives of 2-azaspiro[5.5]undecan-1-one has developed methodologies for making stereodefined compounds. This work is crucial for the development of complex molecules with potential pharmaceutical applications (Pearson & Wang, 2002).
CCR8 Antagonists for Treating Respiratory Diseases
The exploration of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists opens new avenues for treating chemokine-mediated diseases, especially in the context of respiratory conditions like asthma and chronic obstructive pulmonary disease (Norman, 2007).
Enantioselective Syntheses of Alkaloids
The enantioselective synthesis of naturally occurring alkaloids using 2-azaspiro[5.5]undecan-7-ol demonstrates the compound's utility in synthesizing complex molecular structures, which could have implications for drug discovery and development (Pandey, Kumara, Burugu, & Puranik, 2011).
Spiroaminals in Natural and Synthetic Products
Spiroaminals, including 1-oxa-6-azaspiro[4.5]decane and related systems, are found in natural and synthetic products with significant biological activities. Their synthesis represents a challenge for chemical synthesis, underscoring their importance in medicinal chemistry (Sinibaldi & Canet, 2008).
Mécanisme D'action
Target of Action
1-Azaspiro[3.7]undecan-2-one is a derivative of the 1,4,9-Triazaspiro[5.5]undecan-2-one class of compounds . These compounds are potent and selective inhibitors of the METTL3/METTL14 protein complex , which is part of the m6A RNA modification machinery . This complex plays a key role in a variety of diseases, including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The METTL3/METTL14 protein complex is responsible for installing the m6A methyl mark on RNA . 1-Azaspiro[3.7]undecan-2-one interacts with this complex, inhibiting its function . This results in a reduction in the level of m6A modification on RNA .
Biochemical Pathways
The m6A modification is involved in a wide array of biological processes, including splicing, translation, stability, and degradation of RNA . By inhibiting the METTL3/METTL14 complex, 1-Azaspiro[3.7]undecan-2-one affects these processes, potentially leading to changes in gene expression .
Pharmacokinetics
The pharmacokinetic properties of 1-Azaspiro[3.7]undecan-2-one are favorable, with physicochemical characteristics taken into account during its optimization . This suggests that the compound has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which would impact its bioavailability .
Result of Action
The inhibition of the METTL3/METTL14 complex by 1-Azaspiro[3.7]undecan-2-one leads to a reduction in the m6A/A level of polyadenylated RNA in cells . This can have various molecular and cellular effects, depending on the specific roles of the affected RNAs .
Propriétés
IUPAC Name |
1-azaspiro[3.7]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-9-8-10(11-9)6-4-2-1-3-5-7-10/h1-8H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJBEDFTCYSYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2424784.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424785.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2424789.png)
![2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2424790.png)

![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2424793.png)




![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2424803.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424804.png)
![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide](/img/structure/B2424805.png)
